molecular formula C16H10N4O2 B1219190 Ferene triazine CAS No. 90358-65-9

Ferene triazine

Cat. No. B1219190
CAS RN: 90358-65-9
M. Wt: 290.28 g/mol
InChI Key: ILGVLLHYNIYCAR-UHFFFAOYSA-N
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Description

Ferene triazine, also known as 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is commonly used to measure the concentration of iron ions in aqueous solutions . The reagent is sensitive to ferrous iron ions (Fe2+) and forms a purple-colored complex with these ions in the presence of a reducing agent .


Synthesis Analysis

Triazines and tetrazines are building blocks that have provided a new dimension to the design of biologically important organic molecules . Various synthetic routes exist for a variety of triazines and tetrazines, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .


Molecular Structure Analysis

Triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . They possess rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Scientific Research Applications

1. Antimicrobial Activity

Ferene triazine demonstrates potential in antimicrobial applications. Katugampala et al. (2018) explored the synthesis, characterization, and antimicrobial activity of novel sulfonated copper-triazine complexes. These complexes showed significant antibacterial activity against strains like S. aureus and E. coli, and antifungal activity against C. albicans, indicating their potential as antibacterial and antifungal drug leads (Katugampala et al., 2018).

2. Spectrophotometric Reagent for Iron

Hennessy et al. (1984) highlighted the use of Ferene as a spectrophotometric reagent for iron. They synthesized and characterized Ferene iron reagent, emphasizing its complex formation with iron(II), which includes properties like λmax, emax, and log K values (Hennessy et al., 1984).

3. BSA-Binding Studies

Abeydeera et al. (2018) investigated the synthesis and BSA-binding studies of novel sulfonated zinc-triazine complexes using Ferene. The study highlighted their potential for biological applications, especially in drug delivery systems, due to their high water solubility and efficient binding with bovine serum albumin (Abeydeera et al., 2018).

4. Reagent for Spectrophotometric Determination of Ruthenium

Islam and Stephen (1992) developed a method for the spectrophotometric determination of ruthenium using Ferene. Their research highlighted the advantages of this method, such as the efficient reduction of ruthenium species and increased molar absorptivity (Islam & Stephen, 1992).

5. Environmental Water Sample Analysis

Zhao et al. (2011) utilized Ferene in the analysis of environmental water samples. They developed a method for the magnetic solid-phase extraction of triazine herbicides in water samples, followed by high-performance liquid chromatography, indicating its application in environmental monitoring (Zhao et al., 2011).

6. Drug Delivery Systems

Triazine dendrimers, including those based on Ferene triazine, have been explored for drug delivery applications. Lim and Simanek (2012) discussed the use of triazine dendrimers in drug delivery, highlighting their synthetic versatility and potential in delivering drugs for various medicinal applications, particularly in cancer treatment (Lim & Simanek, 2012).

Safety And Hazards

Ferene triazine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Triazine-based materials have potential applications for gas adsorption, heterogeneous catalysis, and chemical separations . They have satisfactory sensitivity and selectivity towards different types of analytes, attributed from various mechanisms including π–π, electrostatics, hydrogen bonds, and hydrophobic and hydrophilic effects . The prospects of the materials for adsorption-based extraction were also presented, which can offer an outlook for the further development and applications .

properties

IUPAC Name

5,6-bis(furan-2-yl)-3-pyridin-2-yl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c1-2-8-17-11(5-1)16-18-14(12-6-3-9-21-12)15(19-20-16)13-7-4-10-22-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGVLLHYNIYCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238100
Record name Ferene triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferene triazine

CAS RN

90358-65-9
Record name Ferene triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090358659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferene triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Bis(2-furyl)-3-(2-pyridyl)-1,2,4-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
FE Smith, J Herbert, J Gaudin, DJ Hennessy… - Clinical biochemistry, 1984 - Elsevier
… We wish to report the synthesis and characterisation of the compound 3-(2-pyridyl)-5,6-bis(2-furyl)-l,2,4-triazine, henceforth in this report called Ferene Triazine (Figure 1). This is an …
Number of citations: 66 www.sciencedirect.com
J Burgess, CD Hubbard, PH Miyares, TL Cole… - Transition metal …, 2005 - Springer
… In the present paper we report rate constants for dissociation and base hydrolysis of the tris-ferenetriazine complex of iron(II) [13] {ferenetriazine = fertri=3-(2-pyridyl)-5,6-bis(2-furyl)-1,2,4…
Number of citations: 5 link.springer.com
A Cengiz, T Kahyaoglu, K Schröen… - Journal of the …, 2019 - Wiley Online Library
… The ferene triazine solution (6 mmol L −1 ) was prepared in ultrapure water, and a dissociating agent solution was prepared mixing the reducing agent, which was L-ascorbic acid …
Number of citations: 26 onlinelibrary.wiley.com
CG Gaitatzes, K Rais-Bahrami - Journal of neonatal-perinatal …, 2009 - content.iospress.com
… For quantitative serum measurements of iron and TIBC the colorimetric reagent ferene triazine was used. Serum ferritin and transferrin were measured by immunoassays. Transferrin …
Number of citations: 2 content.iospress.com
MT Stauffer, WE Weller, KR Kubas… - … and Research–The …, 2012 - books.google.com
The concept of the limiting reactant in chemical reactions is one of the fundamental concepts learned by all students enrolled in introductory courses in chemistry at the high school and …
Number of citations: 6 books.google.com
K Ikuta, S Ito, H Tanaka, K Sasaki, Y Torimoto… - Clinica Chimica …, 2011 - Elsevier
BACKGROUND: Deferasirox (DFX) is an oral iron chelator that is used worldwide for the treatment of iron overload. Although serum ferritin level is usually measured as a marker of the …
Number of citations: 3 www.sciencedirect.com
HM Barbour, S Logan - Annals of clinical biochemistry, 1993 - journals.sagepub.com
MATERIALS AND METHODS The following lyophilized bovine control materials were studied: bovine calibrant for the SMAC from Technicon (Bayer Diagnostics, Basingstoke, UK), …
Number of citations: 2 journals.sagepub.com
N Laily, GK Aji, I Sukarti, I Susanti, F Illaningtyas… - Food …, 2023 - researchgate.net
Soy hydrolysate contains biopeptides that can increase the absorption of iron. The study aimed to analyze the efficacy of a Soy-biopeptide in improving serum iron, serum ferritin and …
Number of citations: 2 www.researchgate.net
Y Kohgo - amcor.asahikawa-med.ac.jp
… Serum iron determination 299 using ferene triazine. Clin Biochem 1984;17:306-10. 300 [12] Hennessy DG, Reid GR, Smith FE, Thompson SL. …
Number of citations: 2 amcor.asahikawa-med.ac.jp
AHD Cataneo, F Tomiotto-Pellissier… - Biomedicine & …, 2019 - Elsevier
American cutaneous leishmaniasis is a zoonotic disease caused by protozoans of the genus Leishmania. The treatment of cutaneous leishmaniasis is unsatisfactory, thus, much …
Number of citations: 39 www.sciencedirect.com

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